molecular formula C11H22N2O3 B14040882 Lysine(butyryl)-oh (H-L-Lys(Butanoyl)-OH)

Lysine(butyryl)-oh (H-L-Lys(Butanoyl)-OH)

Cat. No.: B14040882
M. Wt: 230.30 g/mol
InChI Key: OMKVYVXXHQKENF-VIFPVBQESA-N
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Description

Lysine(butyryl)-OH is a compound that features a lysine residue modified by the addition of a butyryl group. This modification is a type of post-translational modification that can significantly impact the function and behavior of proteins. Lysine butyrylation is one of several types of lysine acylations, which also include acetylation, propionylation, and crotonylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lysine(butyryl)-OH typically involves the reaction of lysine with butyric anhydride or butyryl chloride under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group of lysine on the carbonyl carbon of the butyryl reagent, forming an amide bond .

Industrial Production Methods

In an industrial setting, the production of Lysine(butyryl)-OH can be scaled up using similar chemical reactions but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Lysine(butyryl)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyryl group can yield butyric acid, while reduction can produce butylamine .

Scientific Research Applications

Lysine(butyryl)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Lysine(butyryl)-OH exerts its effects involves the modification of lysine residues on proteins, which can alter their structure and function. This modification is typically catalyzed by lysine acetyltransferases (KATs) and can be reversed by histone deacetylases (HDACs). The butyryl group can affect protein-protein interactions, DNA binding, and enzymatic activity .

Comparison with Similar Compounds

Lysine(butyryl)-OH is similar to other lysine acylation compounds such as:

Uniqueness

Lysine(butyryl)-OH is unique in its specific impact on protein function and gene regulation. The butyryl group provides distinct chemical properties that can influence protein stability and interactions differently compared to other acyl groups .

List of Similar Compounds

  • Lysine(acetyl)-OH
  • Lysine(propionyl)-OH
  • Lysine(crotonyl)-OH
  • Lysine(succinyl)-OH
  • Lysine(malonyl)-OH

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

(2S)-2-amino-6-(pentanoylamino)hexanoic acid

InChI

InChI=1S/C11H22N2O3/c1-2-3-7-10(14)13-8-5-4-6-9(12)11(15)16/h9H,2-8,12H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1

InChI Key

OMKVYVXXHQKENF-VIFPVBQESA-N

Isomeric SMILES

CCCCC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

CCCCC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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